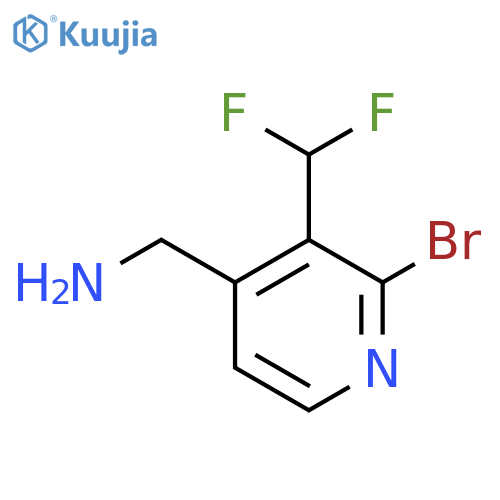Cas no 1806764-49-7 (4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine)

4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine
-
- インチ: 1S/C7H7BrF2N2/c8-6-5(7(9)10)4(3-11)1-2-12-6/h1-2,7H,3,11H2
- InChIKey: ZYBIIIFXRPGJOS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C(F)F)=C(C=CN=1)CN
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- トポロジー分子極性表面積: 38.9
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023023073-500mg |
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine |
1806764-49-7 | 97% | 500mg |
$1,038.80 | 2022-03-31 | |
| Alichem | A023023073-1g |
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine |
1806764-49-7 | 97% | 1g |
$1,612.80 | 2022-03-31 | |
| Alichem | A023023073-250mg |
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine |
1806764-49-7 | 97% | 250mg |
$727.60 | 2022-03-31 |
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine 関連文献
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridineに関する追加情報
Introduction to 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine (CAS No. 1806764-49-7)
4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine (CAS No. 1806764-49-7) is a highly versatile and significant compound in the realm of pharmaceutical and agrochemical research. Its unique structural features, comprising a pyridine core substituted with an aminomethyl group, a bromo atom, and a difluoromethyl moiety, make it a valuable intermediate in the synthesis of various bioactive molecules. This compound has garnered considerable attention due to its potential applications in drug discovery and development, particularly in the design of novel therapeutic agents targeting complex diseases.
The aminomethyl group at the 4-position of the pyridine ring introduces a nucleophilic site that can be readily functionalized through various chemical transformations. This reactivity allows for the facile introduction of additional pharmacophores, enabling the construction of diverse molecular architectures. The presence of the bromo atom at the 2-position provides another handle for further derivatization, often employed in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing carbon-carbon bonds, a fundamental requirement in medicinal chemistry for enhancing binding affinity and selectivity.
The difluoromethyl group at the 3-position is particularly noteworthy due to its well-documented role in modulating metabolic stability and binding properties of drug candidates. Fluorine atoms, especially in the -CH₂F configuration, can significantly influence pharmacokinetic profiles by increasing lipophilicity and reducing susceptibility to metabolic degradation. Moreover, fluorinated compounds often exhibit improved binding interactions with biological targets, making them attractive for medicinal chemists seeking to optimize drug-like properties.
Recent advancements in synthetic methodologies have further highlighted the utility of 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine. For instance, modern catalytic systems have enabled more efficient and selective transformations of this intermediate, reducing side reactions and improving overall yields. These innovations are particularly relevant in large-scale pharmaceutical production, where cost-effectiveness and reproducibility are paramount.
In the context of drug discovery, this compound has been explored as a precursor to various therapeutic agents. Its structural framework is amenable to modifications that can target different disease mechanisms. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. The combination of the aminomethyl, bromo, and difluoromethyl functionalities allows for fine-tuning of electronic and steric properties, which is crucial for achieving high affinity and selectivity against biological targets.
Moreover, computational studies have been instrumental in understanding the interactions between 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine derivatives and their biological targets. Molecular modeling techniques have revealed insights into how structural modifications can enhance binding affinity and reduce off-target effects. These insights are being leveraged to design next-generation drugs with improved efficacy and safety profiles.
The agrochemical sector has also recognized the potential of this compound as a building block for novel pesticides and herbicides. Its ability to undergo diverse functionalizations makes it suitable for creating molecules with targeted activity against pests while minimizing environmental impact. The incorporation of fluorine atoms has been particularly effective in enhancing the stability and bioavailability of agrochemicals.
Industrial applications of 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine extend beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in material science, where its unique properties contribute to the development of advanced materials with specialized functions. For instance, its incorporation into polymers can impart novel electronic or optical properties, opening doors to innovative applications in electronics and coatings.
The synthesis of this compound typically involves multi-step processes that require careful optimization to ensure high purity and yield. Recent developments in flow chemistry have provided new opportunities for improving synthetic routes by enhancing control over reaction conditions and minimizing waste generation. These advancements align with broader trends toward sustainable chemical manufacturing practices.
As research continues to uncover new applications for 4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the rapid translation of laboratory discoveries into commercial products, ultimately benefiting patients and society at large. The compound's versatility ensures that it will remain a cornerstone of innovation in multiple scientific disciplines for years to come.
1806764-49-7 (4-(Aminomethyl)-2-bromo-3-(difluoromethyl)pyridine) 関連製品
- 1443248-70-1(3-(2-Chlorophenyl)-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine)
- 23742-84-9(3-Tert-butyl-1-4-(trifluoromethyl)phenylurea)
- 1806302-28-2(3,4-Difluoro-2-(difluoromethoxy)benzylamine)
- 1785106-45-7(1-(1-Methylethyl)-3-phenyl-1H-1,2,4-triazol-5-amine)
- 898782-76-8(2-Methoxy-2'-(4-methylpiperazinomethyl) benzophenone)
- 109317-74-0(Ethanone, 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoro- (9CI))
- 2171379-23-8((3S)-3-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidomethyl}-5-methylhexanoic acid)
- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)
- 2680726-12-7(Benzyl 2-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine-7-carboxylate)
- 1538704-43-6(2-TERT-BUTYL-4-METHYLPHENYL CHLOROFORMATE)




